molecular formula C15H23ClN4O2 B3227814 Tert-butyl 4-((2-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate CAS No. 1261233-58-2

Tert-butyl 4-((2-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

Cat. No. B3227814
CAS RN: 1261233-58-2
M. Wt: 326.82
InChI Key: RLXRJQNOZOYUJQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-((2-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H25ClN4O2 . It has a molecular weight of 340.85 . The compound is typically stored at -10 degrees Celsius and is available in oil form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-9-6-12(7-10-21)11-20(4)13-5-8-18-14(17)19-13/h5,8,12H,6-7,9-11H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 340.85 . It’s typically stored at -10 degrees Celsius and is available in oil form .

Scientific Research Applications

Synthetic Routes and Applications

Graphical Synthetic Routes of Vandetanib : Vandetanib's synthetic routes have been extensively reviewed to identify a suitable industrial production method. The analysis revealed that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate is a critical intermediate in Vandetanib's synthesis, offering higher yields and commercial value for large-scale manufacturing (W. Mi, 2015).

Chemical Modification and Derivatives

Applications of tert-butanesulfinamide : Chiral sulfinamides, especially tert-butanesulfinamide, play a pivotal role in the stereoselective synthesis of amines and their derivatives. This methodology provides access to a diverse range of piperidines and other N-heterocycles, crucial for natural products and therapeutically relevant compounds (R. Philip et al., 2020).

Environmental and Biodegradation Aspects

Biodegradation and Fate of ETBE in Soil and Groundwater : Studies on ethyl tert-butyl ether (ETBE) have identified microorganisms capable of degrading ETBE aerobically in soil and groundwater. Aerobic biodegradation pathways begin with hydroxylation, leading to various intermediates, demonstrating the microbial potential to mitigate ETBE contamination in environmental settings (S. Thornton et al., 2020).

Review of the Environmental Behavior and Fate of MTBE : When MTBE-contaminated gasoline contacts water, MTBE can dissolve in significant amounts due to its high water solubility. Its weak sorption to subsurface solids and resistance to biodegradation in groundwater highlight the challenges in managing MTBE contamination in aquatic environments (P. Squillace et al., 1997).

Analytical Methods and Detection

Review on Analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine : An extensive review of analytical methods for detecting PhIP, a carcinogenic heterocyclic aromatic amine, and its metabolites in various matrices highlights the advancements in liquid chromatography and mass spectrometry for sensitive and selective quantification (S. F. Teunissen et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-9-6-11(7-10-20)19(4)12-5-8-17-13(16)18-12/h5,8,11H,6-7,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXRJQNOZOYUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((2-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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